molecular formula C14H16BrN3O2 B2842948 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034566-54-4

2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2842948
CAS No.: 2034566-54-4
M. Wt: 338.205
InChI Key: SSANLFJHQXRCON-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a chemical compound supplied for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring benzamide cores appended with heterocyclic groups, such as pyrazole and pyrazolone, are of significant interest in medicinal chemistry and drug discovery research . These structural motifs are frequently explored for their potential to interact with biologically relevant proteins and enzymes. For instance, similar benzamide-pyrazolone derivatives have been investigated as potential ligands in molecular docking studies targeting proteins like the COVID-19 main protease (PDB ID: 6LU7), demonstrating the value of this chemical class in developing enzyme inhibitors . Furthermore, related N-(2-bromo-phenyl) benzamide derivatives have shown promise in preliminary research for antimicrobial and anti-inflammatory activities, highlighting their potential as starting points for the development of new therapeutic agents . Researchers may utilize this reagent as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore in biochemical screening assays to explore new mechanisms of action.

Properties

IUPAC Name

2-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-13-5-2-1-4-12(13)14(19)16-7-10-20-11-9-18-8-3-6-17-18/h1-6,8H,7,9-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANLFJHQXRCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that compounds similar to 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide exhibit significant anticancer properties. For example, derivatives of benzamide with halogen substitutions have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Neuroprotective Effects:
Research has suggested that pyrazole derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The incorporation of the pyrazole ring in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further development in neuropharmacology .

Agricultural Chemistry

Pesticidal Properties:
Compounds containing bromine and pyrazole groups have been studied for their pesticidal properties. They can act as effective herbicides or fungicides due to their ability to disrupt biological pathways in pests . The specific application of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide in agricultural settings remains an area for potential exploration.

Material Science

Polymerization Initiators:
The unique structure of this compound allows it to function as a polymerization initiator in the synthesis of novel materials. Its bromine atom can participate in radical reactions, facilitating the formation of polymers with tailored properties . This application is particularly relevant in the development of advanced materials for electronics and coatings.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the cytotoxic effects on breast cancer cellsThe compound exhibited IC50 values lower than standard chemotherapeutics, indicating strong anticancer potential .
Neuroprotective Effects Evaluated the protective effects on neuronal cells under oxidative stressResults showed significant reduction in cell death compared to controls, supporting its use in neurodegenerative disease models .
Pesticidal Efficacy Tested against common agricultural pestsDemonstrated effective pest control with minimal phytotoxicity, suggesting potential as a safe pesticide alternative .

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, molecular properties, and inferred functional implications.

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Differences vs. Target Compound
2-Bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide (Target) C₁₇H₁₈BrN₃O₂ ~384.25 (calc.) Bromobenzamide + pyrazole-ethoxyethyl linker Reference compound
2-Bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide C₂₀H₂₀BrN₃O₂ 414.303 Additional methoxy group at C5; 1-methylpyrazole linked via phenyl-ethyl Methoxy substitution, phenyl spacer, methylated pyrazole
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide C₁₉H₁₆BrN₃O 382.25 (calc.) Pyrazole N1-substituted with 4-methylbenzyl; no ethoxyethyl linker Rigid benzyl group vs. flexible linker
3-Bromo-N-[1-[1-[2-[4-(1,1-dimethylethyl)phenoxy]ethyl]-1H-benzimidazol-2-yl]ethyl]benzamide C₂₉H₃₁BrN₄O₂ ~563.49 (calc.) Bulky tert-butylphenoxyethyl-benzimidazole core; bromo at C3 Larger heterocyclic system, altered bromine position

Key Findings from Structural Comparisons

Substituent Position and Size: The methoxy group in increases molecular weight (414 vs. ~384) and may enhance solubility but reduces flexibility compared to the target compound’s ethoxyethyl linker.

Heterocyclic Modifications: Compounds like incorporate benzimidazole or tert-butylphenoxy groups, which significantly increase molecular complexity and weight (~563 vs. ~384), likely altering pharmacokinetic profiles .

Bromine Positioning :

  • Bromine at C2 (target and ) is common in benzamide derivatives for electronic effects on amide reactivity. In contrast, places bromine at C3 , which may shift electronic density and intermolecular interactions.

Implications for Research and Development

  • Bioactivity : Pyrazole-containing compounds (target, ) are often explored as kinase inhibitors or GPCR modulators. The ethoxyethyl linker in the target compound may improve membrane permeability compared to rigid analogs like .
  • Synthetic Feasibility : The absence of methoxy or benzimidazole groups (vs. ) simplifies synthesis of the target compound, though bromine handling remains a critical step.
  • SAR Trends : Methylation (e.g., 1-methylpyrazole in ) or bulky substituents (e.g., tert-butyl in ) can drastically alter selectivity and potency, suggesting that the target’s unmodified pyrazole could offer a balance between affinity and metabolic stability.

Biological Activity

2-Bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can be represented as follows:

  • Molecular Formula : C14H16BrN3O2
  • IUPAC Name : 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

The presence of the bromine atom and the pyrazole moiety is significant for its biological interactions.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial strains. For instance, studies indicate that certain pyrazole derivatives exhibit notable antibacterial activity against Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity : Pyrazole derivatives have been reported to inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR. This suggests potential applications in cancer therapy .
  • Anti-inflammatory Effects : Many pyrazoles possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide:

  • Antibacterial Studies :
    • A study by Burguete et al. synthesized novel pyrazole derivatives and tested them against E. coli and S. aureus, finding significant antibacterial activity in some compounds .
  • Antitumor Activity :
    • Research has highlighted the potential of pyrazole derivatives in targeting cancer cell lines. Compounds were tested for their ability to inhibit tumor growth in vitro, showing promise in further development as anticancer agents .
  • Anti-inflammatory Research :
    • In vivo studies demonstrated that certain pyrazole derivatives could reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide, it is essential to compare it with other related compounds:

Compound NameBiological ActivityNotes
2-Chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamideAntimicrobialSimilar structure but with an imidazole ring
2-Chloro-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}benzamideAntifungalContains a triazole ring instead of a pyrazole

The unique structural features of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide may confer distinct biological activities compared to its analogs.

Q & A

Basic: What are the established synthetic routes for 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 2-bromo-N-(2-bromoethyl)benzamide with 1H-pyrazole derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF) at 60–80°C) to introduce the pyrazole-ethoxyethyl moiety . Multi-step protocols may include protection/deprotection strategies for functional groups to avoid side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel .

Basic: What spectroscopic techniques are recommended for structural confirmation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm substituent positions and connectivity (e.g., pyrazole proton signals at δ 7.5–8.0 ppm, ethoxyethyl chain protons at δ 3.4–4.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy: To identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups .

Basic: How is preliminary biological activity screening conducted for this compound?

Initial screening often involves:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Solubility and stability tests in PBS or cell culture media to assess pharmacokinetic suitability .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrazole derivatives.
  • Temperature control: Elevated temperatures (70–90°C) accelerate substitution but may require inert atmospheres to prevent decomposition.
  • Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
  • Purification: Gradient elution in column chromatography minimizes co-elution of byproducts .

Advanced: What mechanistic hypotheses explain its potential bioactivity?

The compound’s pyrazole and benzamide moieties suggest:

  • Enzyme inhibition: Pyrazole may act as a competitive inhibitor for ATP-binding pockets in kinases.
  • Receptor modulation: The ethoxyethyl chain could enhance membrane permeability, while the bromine substituent may stabilize halogen bonds with target proteins.
  • Oxidative stress modulation: Bromine’s electronegativity may influence redox-sensitive pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Systematic substitution: Replace bromine with Cl, F, or NO2_2 to assess electronic effects.
  • Chain modification: Vary ethoxyethyl length or replace with PEG-like spacers.
  • Bioisosteric replacements: Substitute pyrazole with imidazole or triazole and evaluate potency changes.
  • In silico modeling: Molecular docking (e.g., AutoDock) to predict binding affinities to target enzymes .

Advanced: How should researchers address contradictory bioactivity data across studies?

  • Control for experimental variables: Standardize cell lines, assay protocols, and compound purity (e.g., HPLC ≥95%).
  • Validate target engagement: Use orthogonal assays (e.g., SPR for binding kinetics, Western blot for downstream pathway effects).
  • Replicate under identical conditions: Cross-validate in independent labs to rule out technical artifacts .

Advanced: What strategies ensure compound stability during long-term storage?

  • Storage conditions: Lyophilized form at –20°C under argon to prevent hydrolysis/oxidation.
  • Buffering agents: Use antioxidants (e.g., BHT) in solution formulations.
  • Periodic stability testing: Monitor via HPLC every 6 months for degradation products .

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